molecular formula C8H7NS B2878818 3-Cyclopropylthiophene-4-carbonitrile CAS No. 1482683-77-1

3-Cyclopropylthiophene-4-carbonitrile

Cat. No.: B2878818
CAS No.: 1482683-77-1
M. Wt: 149.21
InChI Key: WSDYBRLWMVRUSN-UHFFFAOYSA-N
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Description

3-Cyclopropylthiophene-4-carbonitrile is an organic compound with the molecular formula C8H7NS It features a thiophene ring substituted with a cyclopropyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylthiophene-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylthiophene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Cyclopropylthiophene-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylthiophene-4-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Cyclopropylthiophene-4-carbonitrile
  • Thiophene-2-carbonitrile
  • Cyclopropylthiophene

Comparison: this compound is unique due to the position of the cyclopropyl and nitrile groups on the thiophene ring. This specific arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

4-cyclopropylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDYBRLWMVRUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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